N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position and a pyridine ring bearing a methylsulfanyl group at the 2-position. Its structure combines electron-rich sulfur-containing moieties (thiadiazole and methylsulfanyl) with a carboxamide linker, which may influence solubility, metabolic stability, and target binding.
Properties
CAS No. |
851299-24-6 |
|---|---|
Molecular Formula |
C11H12N4OS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N4OS2/c1-3-8-14-15-11(18-8)13-9(16)7-5-4-6-12-10(7)17-2/h4-6H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
KPDNRBCPUQSYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)SC |
solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will discuss its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C12H12N4OS2
- Molecular Weight: 292.4 g/mol
- CAS Number: 775309-33-6
The compound features a thiadiazole ring and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit potent antimicrobial properties. A review highlighted the effectiveness of various 1,3,4-thiadiazole compounds against a range of bacteria and fungi. Specifically, this compound has shown promising results in inhibiting the growth of pathogenic strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Thiadiazole derivatives are increasingly recognized for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and interaction with cellular receptors. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing significant activity that warrants further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for the survival of pathogens and cancer cells.
- Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- DNA Interaction: Evidence suggests that it may intercalate into DNA strands, disrupting replication and transcription processes essential for cell division .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine | Structure | Antimicrobial and anticancer |
| N-(5-methylthio-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine | Structure | Moderate antibacterial activity |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine | Structure | Strong anticancer effects |
The variations in side groups significantly affect the biological activity profiles of these compounds.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines (MCF7), N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine demonstrated a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results indicate that the compound possesses significant antimicrobial properties that could be harnessed for clinical applications .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent EP 3 227 284 B1 describes structurally related thiadiazole-pyridine carboxamides (e.g., compounds P1 and P2 ), which serve as key comparators:
Key Observations:
Substituent Effects on Electronic Properties: The ethyl group on the thiadiazole in the target compound likely enhances lipophilicity compared to the trifluoromethyl group in P1/P2, which introduces strong electron-withdrawing effects.
Impact of Sulfur Oxidation State :
- Thioether (S⁰) groups (as in the target compound and P1 ) are more prone to oxidative metabolism than sulfones (S⁺²) like in P2 , which are typically more stable but may reduce bioavailability due to increased polarity .
However, this could also diminish selectivity depending on the application .
Comparison with Tetrazole-Based Agrochemicals
highlights tetrazole derivatives (e.g., N-5-tetrazolyl-N′-aroylureas) with plant growth-regulating activity. While structurally distinct (tetrazole vs. thiadiazole), these compounds share carboxamide linkages and heterocyclic cores. Key differences include:
- Electron-Deficient vs.
- Bioactivity Profile : Tetrazole derivatives in exhibit auxin- and cytokinin-like activity, whereas thiadiazole carboxamides (as inferred from patent data) are often pesticidal or fungicidal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
